molecular formula C20H19ClN2OS B2414617 2-(4-chlorophenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide CAS No. 896614-15-6

2-(4-chlorophenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide

Cat. No.: B2414617
CAS No.: 896614-15-6
M. Wt: 370.9
InChI Key: MTPZPFZPOXPUPF-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

The synthesis of 2-(4-chlorophenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of solvents like ethanol and catalysts such as glacial acetic acid . Industrial production methods may involve optimization of these steps to increase yield and purity, utilizing large-scale reactors and continuous flow techniques.

Chemical Reactions Analysis

2-(4-chlorophenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide. This can lead to the formation of substituted derivatives with different functional groups.

Scientific Research Applications

2-(4-chlorophenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application .

Comparison with Similar Compounds

2-(4-chlorophenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential versatility in different fields of research and industry.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2OS/c1-14-2-6-16(7-3-14)20-23-18(13-25-20)10-11-22-19(24)12-15-4-8-17(21)9-5-15/h2-9,13H,10-12H2,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTPZPFZPOXPUPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)CC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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